Molecular Weight and Formula: A Definitive 14.03 g/mol Increase Over the Propanol Homolog
The molecular weight of 3-(Pyridin-2-ylthio)butan-1-ol is 183.27 g/mol (C9H13NOS), which is precisely 14.03 g/mol greater than its closest homolog, 3-(Pyridin-2-ylsulfanyl)propan-1-ol (MW 169.24, C8H11NOS) [1]. This difference corresponds to a single methylene (-CH2-) unit, which is a critical determinant of lipophilicity and membrane permeability in drug design. Compared to the ethanol analog (2-(Pyridin-2-ylthio)ethanol, MW 155.22, C7H9NOS), the target compound is 28.05 g/mol heavier .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 183.27 g/mol |
| Comparator Or Baseline | 3-(Pyridin-2-ylsulfanyl)propan-1-ol (169.24 g/mol); 2-(Pyridin-2-ylthio)ethanol (155.22 g/mol) |
| Quantified Difference | +14.03 g/mol (vs. propanol); +28.05 g/mol (vs. ethanol) |
| Conditions | Calculated from molecular formula; Target: C9H13NOS; Propanol analog: C8H11NOS; Ethanol analog: C7H9NOS |
Why This Matters
The molecular weight increase directly influences the compound's calculated LogP and solubility, which are key parameters for predicting drug-likeness and for designing molecules with optimal ADME profiles.
- [1] Chemsrc. (2024). 3-(Pyridin-2-ylthio)butan-1-ol. View Source
